
4-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic aromatic organic compound characterized by its pyridine ring substituted with a methoxy group and a 4-methylimidazolyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis , which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone derivatives under acidic conditions. The resulting indole derivative can then undergo further functionalization to introduce the methoxy and methylimidazolyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different substituted pyridines or imidazoles.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid can be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential medicinal applications, including the development of new pharmaceuticals. Its structural similarity to biologically active molecules makes it a candidate for drug design and discovery.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
類似化合物との比較
4-Methoxy-5-(3-methylimidazol-1-yl)pyridine-2-carboxylic acid
4-Methoxy-5-(2-methylimidazol-1-yl)pyridine-2-carboxylic acid
4-Methoxy-5-(4-methylthiazol-2-yl)pyridine-2-carboxylic acid
Uniqueness: 4-Methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects.
This comprehensive overview highlights the significance of 4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C11H11N3O3 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC名 |
4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H11N3O3/c1-7-5-14(6-13-7)9-4-12-8(11(15)16)3-10(9)17-2/h3-6H,1-2H3,(H,15,16) |
InChIキー |
CRLMOQBGMKEFBK-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C=N1)C2=CN=C(C=C2OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-6-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one](/img/structure/B15355927.png)

![7-(4-Methoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15355938.png)
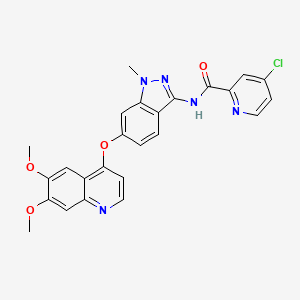


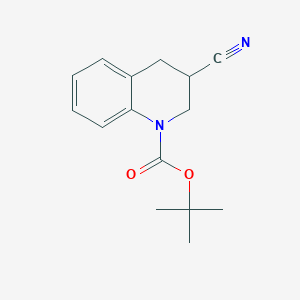
![Tert-butyl 4-[(2-methyl-3-piperidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B15355967.png)

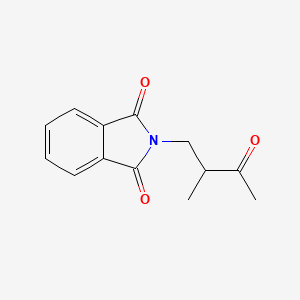
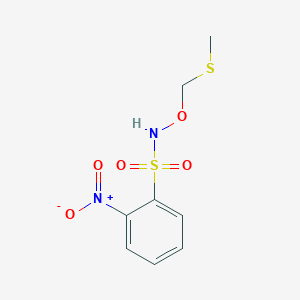
![6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15355993.png)
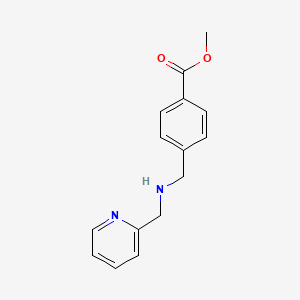
![4-[(4-Nitrophenyl)Amino]Benzoic Acid](/img/structure/B15356004.png)
